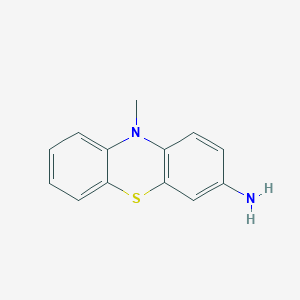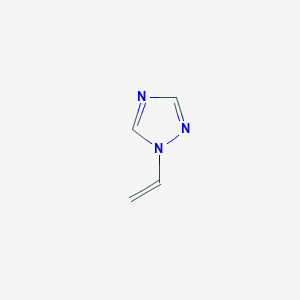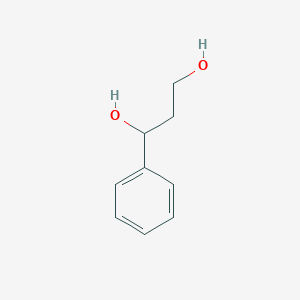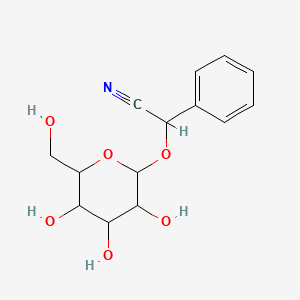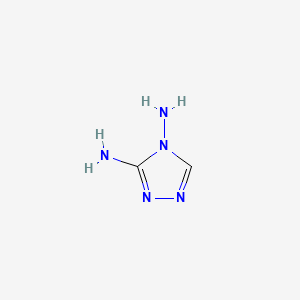
Ganglefene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ganglefene is a chemical compound with the molecular formula C20H33NO3 and a molecular weight of 335.48 g/mol . It is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ganglefene can be synthesized through a series of chemical reactions involving the esterification of benzoic acid derivatives. The primary synthetic route involves the reaction of 4-isobutoxybenzoic acid with 3-(diethylamino)-1,2-dimethylpropyl alcohol under acidic conditions . The reaction is typically carried out at elevated temperatures to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled temperature conditions are crucial in the industrial synthesis of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Ganglefene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where the isobutoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of 4-isobutoxybenzoic acid.
Reduction: Formation of 3-(diethylamino)-1,2-dimethylpropyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Ganglefene has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly its interaction with cellular receptors.
Mécanisme D'action
Ganglefene exerts its effects by blocking n-choline receptors, which are involved in neurotransmission. This blockade leads to a decrease in cholinergic signaling, which can affect various physiological processes. The molecular targets of this compound include the n-choline receptors, and its action involves the inhibition of receptor-mediated ion channel activity .
Comparaison Avec Des Composés Similaires
Ganglefene is unique compared to other similar compounds due to its specific structure and receptor affinity. Similar compounds include:
Benzoic acid derivatives: Such as 4-isobutoxybenzoic acid.
Choline receptor blockers: Such as atropine and scopolamine.
This compound’s uniqueness lies in its specific interaction with n-choline receptors, which distinguishes it from other benzoic acid derivatives and choline receptor blockers .
Propriétés
Numéro CAS |
299-61-6 |
|---|---|
Formule moléculaire |
C20H33NO3 |
Poids moléculaire |
335.5 g/mol |
Nom IUPAC |
[4-(diethylamino)-3-methylbutan-2-yl] 4-(2-methylpropoxy)benzoate |
InChI |
InChI=1S/C20H33NO3/c1-7-21(8-2)13-16(5)17(6)24-20(22)18-9-11-19(12-10-18)23-14-15(3)4/h9-12,15-17H,7-8,13-14H2,1-6H3 |
Clé InChI |
GRALFSQRIBJAHX-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(C)C(C)OC(=O)C1=CC=C(C=C1)OCC(C)C |
SMILES canonique |
CCN(CC)CC(C)C(C)OC(=O)C1=CC=C(C=C1)OCC(C)C |
Numéros CAS associés |
1510-29-8 (hydrochloride) |
Synonymes |
3-diethylamino-1,2-dimethylpropyl-p-isobutoxybenzoate ganglefen ganglefene ganglerone ganglerone citrate (1:1) ganglerone hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



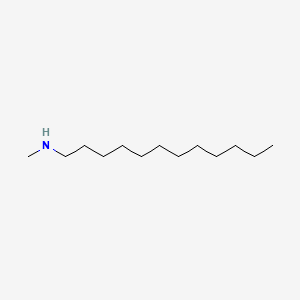





![2-imino-N,8-dimethyl-5-oxo-1-propan-2-yl-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarboxamide](/img/structure/B1205238.png)
![3-methyl-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]butanamide](/img/structure/B1205243.png)
